molecular formula C12H16Cl2O2 B14580675 Dodec-6-ynedioyl dichloride CAS No. 61621-72-5

Dodec-6-ynedioyl dichloride

Cat. No.: B14580675
CAS No.: 61621-72-5
M. Wt: 263.16 g/mol
InChI Key: OVVNGQFEENEIFX-UHFFFAOYSA-N
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Description

Dodec-6-ynedioyl dichloride is a diacid chloride with a 12-carbon aliphatic chain containing a triple bond at the sixth position and terminal chloride groups. Its structure can be represented as ClCO-(CH₂)₄-C≡C-(CH₂)₄-COCl. This compound is hypothesized to act as a reactive intermediate in organic synthesis, particularly in polymerization reactions or cross-coupling processes, due to its dual electrophilic acyl chloride groups and alkyne functionality.

Properties

CAS No.

61621-72-5

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

dodec-6-ynedioyl dichloride

InChI

InChI=1S/C12H16Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h3-10H2

InChI Key

OVVNGQFEENEIFX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)Cl)CC#CCCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-6-ynedioyl dichloride can be synthesized through the chlorination of dodec-6-yne diacid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the diacid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a reactor containing dodec-6-yne diacid, with efficient removal of the by-products (SO2 and HCl) to drive the reaction to completion. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dodec-6-ynedioyl dichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dodec-6-ynedioyl dichloride primarily involves its reactivity as an acylating agent. The acyl chloride groups readily react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other organic compounds, where the acyl chloride groups facilitate the formation of ester or amide linkages .

Comparison with Similar Compounds

Comparison with Similar Dichloride Compounds

Dodec-6-ynedioyl dichloride shares functional similarities with other dichlorides, such as 1,2-dichloroethane (EDC) and bis(cyclopentadienyl)titanium dichloride (titanocene dichloride). Below is a comparative analysis based on molecular structure, physical properties, synthesis, and applications:

Table 1: Comparative Properties of Dichloride Compounds

Property This compound (Hypothetical) 1,2-Dichloroethane (EDC) Bis(cyclopentadienyl)titanium Dichloride
Molecular Formula C₁₂H₁₄Cl₂O₂ C₂H₄Cl₂ C₁₀H₁₀Cl₂Ti
Structure Linear alkyne with terminal Cl groups Small chlorinated alkane (Cl-CH₂-CH₂-Cl) Organometallic complex (Cp₂TiCl₂)
Physical State Likely liquid or low-melting solid Colorless oily liquid Red crystalline solid
Solubility Expected low water solubility, organic-soluble Slightly soluble in water, miscible in organics Insoluble in water, soluble in THF
Primary Applications Polymer synthesis, MOFs, organic intermediates Solvent, PVC precursor, fumigant Catalyst in polymerization, anticancer research
Synthesis Likely from diacid + SOCl₂ or PCl₅ Chlorination of ethylene Reaction of TiCl₄ with cyclopentadienyl ligands

Key Differences:

Reactivity and Functional Groups: this compound’s alkyne and acyl chloride groups enable dual reactivity (e.g., click chemistry with azides or esterification with alcohols). This contrasts with EDC, which lacks electrophilic sites beyond its C-Cl bonds and is primarily used as a solvent or alkylating agent .

Industrial Relevance: EDC is critical in PVC production and pipeline systems due to its thermodynamic stability under controlled conditions .

Synthetic Methodology: The Suzuki coupling described for dichloroethane derivatives (e.g., compounds 4a–d and 9a–d in ) highlights the use of palladium catalysts for C-C bond formation .

Research Findings and Gaps

  • EDC’s Volatility and Toxicity: EDC’s high vapor pressure and carcinogenicity underscore the need for safer alternatives in industrial applications. This compound’s larger size may reduce volatility, but toxicity data are unavailable.

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